
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用機序
CPP binds to the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor at the glycine-binding site and blocks the channel pore, preventing the influx of calcium ions. This inhibition of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor leads to a decrease in synaptic plasticity and a reduction in the strength of neuronal connections. The blockade of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor by CPP has been shown to have both acute and long-term effects on neuronal function.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPP can inhibit the induction of long-term potentiation (LTP) in hippocampal slices, which is a cellular model of learning and memory. In vivo studies have shown that CPP can produce analgesia in animal models of chronic pain. CPP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One of the main advantages of using CPP in research is its potency and selectivity as an 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor antagonist. This allows researchers to investigate the specific functions of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor without affecting other receptor systems. However, one limitation of CPP is its relatively short duration of action, which requires frequent dosing in experiments. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on CPP and the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor. One area of interest is the role of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor antagonists for therapeutic use. Additionally, further research is needed to elucidate the complex interactions between the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor and other neurotransmitter systems in the brain.
合成法
CPP can be synthesized by reacting 3-chlorobenzoyl chloride with cyclopentylamine and piperidinecarboxylic acid in the presence of a base. The reaction yields CPP as a white crystalline solid with a melting point of 149-150°C. The purity of CPP can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
CPP has been widely used as a research tool to study the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor and its role in various physiological and pathological processes. CPP is a potent and selective antagonist of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor, which allows researchers to investigate the specific functions of this receptor. CPP has been used to study the role of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor in synaptic plasticity, learning and memory, pain perception, and drug addiction.
特性
IUPAC Name |
1-(3-chlorobenzoyl)-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-15-5-3-4-14(12-15)18(23)21-10-8-13(9-11-21)17(22)20-16-6-1-2-7-16/h3-5,12-13,16H,1-2,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRMYJKKVGQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopentylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

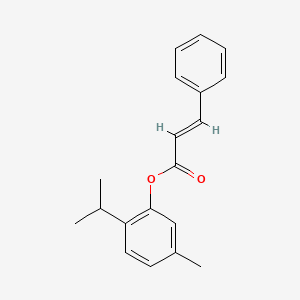
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
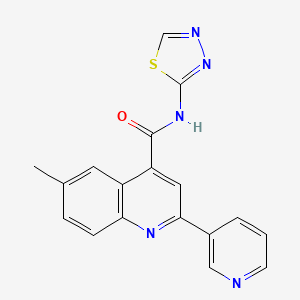
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
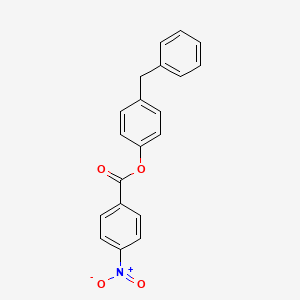
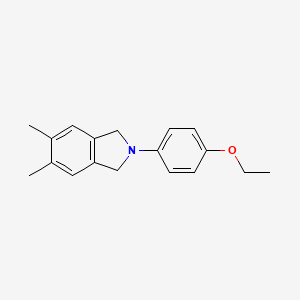
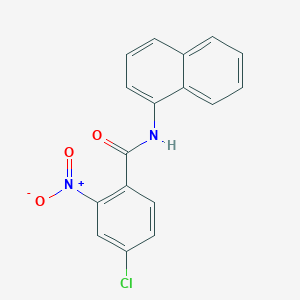
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
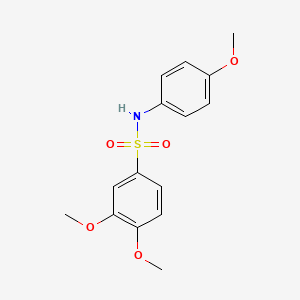
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)
